Physicochemical Differentiation: N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Versus Clinical PDE4 Inhibitors
Computed physicochemical properties reveal that CAS 1021105-83-8 has a significantly lower lipophilicity (XLogP3 = 1.9) compared to the clinical PDE4 inhibitors roflumilast (XLogP3 = 4.0) and apremilast (XLogP3 = 2.7), yet higher than the polar PDE3/4 inhibitor zardaverine (XLogP3 = 1.2) [1][2]. This intermediate lipophilicity, combined with a balanced hydrogen-bond profile (1 HBD, 4 HBA) and moderate flexibility (7 rotatable bonds), suggests a differentiated absorption and distribution profile that may translate into a distinct therapeutic window for CNS-permeable or peripheral applications [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = 1.9; HBD = 1; HBA = 4; Rotatable Bonds = 7 |
| Comparator Or Baseline | Roflumilast: XLogP3 = 4.0, HBD = 0, HBA = 7; Apremilast: XLogP3 = 2.7, HBD = 1, HBA = 7; Zardaverine: XLogP3 = 1.2, HBD = 0, HBA = 6 |
| Quantified Difference | ΔXLogP3 target vs. roflumilast = -2.1 log units (approx. 125-fold lower estimated octanol-water partition); vs. apremilast = -0.8 log units; vs. zardaverine = +0.7 log units |
| Conditions | XLogP3 computed by PubChem 3.0; HBD/HBA/Rotatable Bonds computed by Cactvs 3.4.8.24 |
Why This Matters
The distinct physicochemical profile of CAS 1021105-83-8 may be advantageous for crossing biological barriers (e.g., blood-brain barrier) or for achieving different tissue distribution kinetics compared to clinically approved PDE4 inhibitors.
- [1] PubChem Compound Summary for CID 42111133, N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for Roflumilast (CID 449193), Apremilast (CID 11561674), Zardaverine (CID 65901). National Center for Biotechnology Information (2025). View Source
